1-[3-(3,4-Dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-(1-methylindol-3-yl)sulfonylethanone
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Overview
Description
1-[3-(3,4-Dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-(1-methylindol-3-yl)sulfonylethanone is a complex organic compound that integrates multiple functional groups, including methoxyphenyl, thiophene, dihydropyrazole, indole, and sulfonylethanone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(3,4-Dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-(1-methylindol-3-yl)sulfonylethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Dihydropyrazole Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated ketones under acidic or basic conditions.
Introduction of the Thiophene Ring: This step may involve a cross-coupling reaction such as the Suzuki or Stille coupling to attach the thiophene ring to the dihydropyrazole core.
Attachment of the Indole Moiety: The indole ring can be introduced via a Friedel-Crafts acylation reaction or through a palladium-catalyzed cross-coupling reaction.
Sulfonylation: The final step involves the sulfonylation of the intermediate compound using sulfonyl chlorides in the presence of a base like pyridine or triethylamine.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, greener solvents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(3,4-Dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-(1-methylindol-3-yl)sulfonylethanone can undergo various chemical reactions, including:
Oxidation: The methoxy groups and the thiophene ring can be oxidized under strong oxidative conditions.
Reduction: The dihydropyrazole ring can be reduced to a pyrazoline or pyrazolidine derivative.
Substitution: Electrophilic aromatic substitution can occur on the indole and thiophene rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl₃).
Major Products:
Oxidation: Formation of quinones or sulfoxides.
Reduction: Formation of saturated heterocycles.
Substitution: Formation of acylated or alkylated derivatives.
Scientific Research Applications
1-[3-(3,4-Dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-(1-methylindol-3-yl)sulfonylethanone has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its multiple functional groups.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism by which 1-[3-(3,4-Dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-(1-methylindol-3-yl)sulfonylethanone exerts its effects is likely multifaceted:
Molecular Targets: It may interact with various enzymes and receptors due to its structural complexity.
Pathways Involved: Could modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl](furan-2-yl)methanone
Comparison:
- Structural Uniqueness: The presence of both indole and thiophene rings in 1-[3-(3,4-Dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-(1-methylindol-3-yl)sulfonylethanone makes it unique compared to other similar compounds.
- Functional Diversity: The combination of multiple functional groups provides a broader range of chemical reactivity and potential biological activity.
This detailed overview highlights the complexity and potential of this compound in various scientific domains
Properties
IUPAC Name |
1-[3-(3,4-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-(1-methylindol-3-yl)sulfonylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O5S2/c1-28-15-25(18-7-4-5-8-20(18)28)36(31,32)16-26(30)29-21(14-19(27-29)24-9-6-12-35-24)17-10-11-22(33-2)23(13-17)34-3/h4-13,15,21H,14,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPZNJWFJKWUPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)N3C(CC(=N3)C4=CC=CS4)C5=CC(=C(C=C5)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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